We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
ZM 323881 hydrochloride is a hydrochloride obtained by combining ZM 323881 with one molar equivalent of hydrochloric acid. It has a role as a vascular endothelial growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a ZM 323881(1+).
Related Compounds
Cabozantinib malate
Vascular Endothelial Growth Factor A (VEGF-A)
Compound Description: VEGF-A is a key signaling protein that promotes the growth of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) [, ]. It exerts its effects by binding to and activating specific receptors, primarily VEGFR2, on the surface of endothelial cells.
Relevance: VEGF-A is indirectly related to ZM 323881 hydrochloride through their shared interaction with VEGFR2. ZM 323881 hydrochloride acts as an inhibitor of VEGFR2, specifically reversing the phosphorylation of this receptor induced by VEGF-A isoforms []. In this context, VEGF-A is not structurally related to ZM 323881 hydrochloride, but rather represents the endogenous ligand whose activity ZM 323881 hydrochloride antagonizes.
PTK787/ZK222584
Compound Description: PTK787/ZK222584 is a potent inhibitor targeting VEGFR1, VEGFR2, and VEGFR3. This compound is known to influence intracellular calcium cycling by suppressing the size and number of local subsarcolemmal calcium releases (LCRs) and prolonging the interval between LCR occurrences [].
U-73122
Compound Description: U-73122 is a widely used pharmacological tool known to inhibit phospholipase C (PLC) []. This compound is utilized to investigate the roles of PLC-dependent signaling pathways in various cellular processes.
Relevance: U-73122 is considered functionally related to ZM 323881 hydrochloride based on their shared involvement in calcium signaling pathways downstream of VEGFR1 []. While not structurally similar to ZM 323881 hydrochloride, U-73122 helps elucidate the signaling cascade initiated by VEGFR1 activation. Both ZM 323881 hydrochloride, by inhibiting VEGFR1, and U-73122, by blocking PLC, ultimately lead to a decrease in local calcium releases (LCRs), ultimately impacting cardiac pacemaker cell activity []. This shared influence on calcium signaling, despite different mechanisms, suggests an important functional link between VEGFR1, PLC, and the downstream effects ZM 323881 hydrochloride exerts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ZM 323881 is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively. It has a role as a vascular endothelial growth factor receptor antagonist. It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol. It is a conjugate base of a ZM 323881(1+).
Potent and selective glial glutamate transporter EAAT1 and EAAT2 inhibitor (IC50 values are 17, 22 and 300 nM for EAAT2, EAAT1 and EAAT3 respectively). Has no effect on EAAT4 and EAAT5, or a wide range of neuronal receptors and transporters. Attenuates glutamate-stimulated intracellular Na+ elevation in astrocytes in vitro (IC50 = 43 nM). Induces severe convulsions in vivo.
Potent, brain-penetrant, and water-soluble poly(ADP-ribose) polymerase (PARP) inhibitor. IC50 values are 0.20 and 0.24 µM for PARP-1 and PARP-2, respectively. Neuroprotective in vitro and in vivo. DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion. DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2. Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant.
High affinity σ2 receptor agonist (Ki values are 0.8 and 15.2 nM for σ2 and σ1 receptors respectively) that displays minimal affinity at other receptors. Inhibits electrically evoked twitch in guinea pig bladder and ileum (EC50 values are 2.62 and 3.96 μM respectively). Displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells.
Selective, non-peptide CCR8 chemokine receptor agonist (IC50 values are 1.8 and 2.6 μM for human and mouse receptors respectively). Displays no activity at CCR4, CXCR3, CXCR4 and CCR5 and shows > 28-fold selectivity over 26 other GPCRs (less selective at α2A and 5-HT receptors). Induces chemotaxis and inhibits Env-mediated (HIV) cell-cell fusion.
Selective inhibitor of Akt/PKB. Inhibits IGF-1-stimulated phosphorylation and activation of Akt (complete inhibition at 2.5 μM), suppressing downstream activation of mTOR, p70 S6 kinase and S6 ribosomal protein. Shows no activity at PDK1, SGK1 or PI 3-kinase. Inhibits cell growth (IC50 ~ 2-6 μM) and induces apoptosis in rhabdomyosarcoma cells.